molecular formula C4H2BrNO3 B15058192 5-Bromoisoxazole-3-carboxylicacid

5-Bromoisoxazole-3-carboxylicacid

Cat. No.: B15058192
M. Wt: 191.97 g/mol
InChI Key: FFYPFKPOBSIPGJ-UHFFFAOYSA-N
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Description

5-Bromoisoxazole-3-carboxylicacid is a heterocyclic compound featuring a five-membered isoxazole ring with a bromine atom at the 5-position and a carboxylic acid group at the 3-position. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoisoxazole-3-carboxylicacid typically involves the cycloaddition reaction of nitrile oxides with alkynes. This (3 + 2) cycloaddition reaction is catalyzed by metals such as copper (I) or ruthenium (II) . Another method involves the diazotization of 5-aminoisoxazoles in the presence of hydrohalic acids like HBr .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cycloaddition reactions using efficient and eco-friendly catalysts to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 5-Bromoisoxazole-3-carboxylicacid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Bromoisoxazole-3-carboxylicacid involves its interaction with specific molecular targets, leading to various biological effects. The compound can inhibit enzymes, modulate receptor activity, or interfere with cellular pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

    Isoxazole: The parent compound with a similar structure but without the bromine and carboxylic acid groups.

    5-Chloroisoxazole-3-carboxylicacid: A similar compound with a chlorine atom instead of bromine.

    5-Fluoroisoxazole-3-carboxylicacid: A similar compound with a fluorine atom instead of bromine.

Uniqueness: 5-Bromoisoxazole-3-carboxylicacid is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom can participate in specific interactions, making the compound valuable for targeted applications .

Properties

IUPAC Name

5-bromo-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO3/c5-3-1-2(4(7)8)6-9-3/h1H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYPFKPOBSIPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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